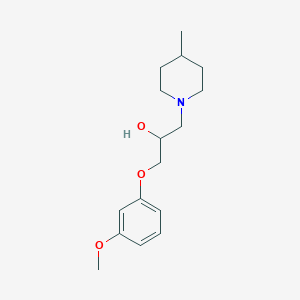![molecular formula C26H22ClNO4S2 B11663999 (5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663999.png)
(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
准备方法
合成路线和反应条件
合成“(5Z)-5-{3-氯-5-甲氧基-4-[2-(4-甲基苯氧基)乙氧基]苄叉基}-3-苯基-2-硫代-1,3-噻唑烷-4-酮”通常涉及在特定条件下,适当的醛类和硫代半碳腙缩合。反应通常在碱的存在下进行,例如氢氧化钠,以及乙醇等溶剂。反应混合物回流数小时,生成所需的噻唑烷酮衍生物。
工业生产方法
在工业环境中,这种化合物的生产可能涉及更有效和可扩展的方法,例如连续流动合成。这种方法可以更好地控制反应参数,并能导致最终产物更高的产率和纯度。
化学反应分析
反应类型
化合物“(5Z)-5-{3-氯-5-甲氧基-4-[2-(4-甲基苯氧基)乙氧基]苄叉基}-3-苯基-2-硫代-1,3-噻唑烷-4-酮”可以进行各种化学反应,包括:
氧化: 硫代酮基可以被氧化形成亚砜或砜。
还原: 苄叉基可以被还原形成相应的苄基衍生物。
取代: 氯原子可以被其他亲核试剂取代,例如胺类或硫醇类。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化锂铝等还原剂。
取代: 亲核取代反应通常需要碱的存在,例如碳酸钾,以及极性非质子溶剂,例如二甲基甲酰胺。
形成的主要产物
氧化: 亚砜或砜。
还原: 苄基衍生物。
取代: 取决于所用亲核试剂的各种取代噻唑烷酮。
科学研究应用
化学
在化学中,这种化合物可以用作合成更复杂分子的构建块。其独特的结构允许各种官能化,使其成为有机合成的多功能中间体。
生物学
在生物学上,噻唑烷酮衍生物已显示出作为抗菌剂的潜力。这种化合物可能表现出类似的特性,使其成为开发新型抗生素的候选者。
医学
在医学中,正在研究噻唑烷酮的潜在抗癌活性。这种化合物与特定分子靶标相互作用的能力可能导致开发新的治疗剂。
工业
在工业上,这种化合物可以用于开发具有特定特性的新材料,例如提高热稳定性或导电性。
作用机制
“(5Z)-5-{3-氯-5-甲氧基-4-[2-(4-甲基苯氧基)乙氧基]苄叉基}-3-苯基-2-硫代-1,3-噻唑烷-4-酮”的作用机制涉及它与各种分子靶标的相互作用。硫代酮基可以与蛋白质上的亲核位点形成共价键,导致酶活性受到抑制。苄叉基可以与细胞受体相互作用,调节信号转导途径。
相似化合物的比较
类似化合物
- (5Z)-5-{3-氯-4-[2-(4-甲基苯氧基)乙氧基]苄叉基}-3-苯基-2-硫代-1,3-噻唑烷-4-酮
- (5Z)-5-{3-氯-5-甲氧基-4-[2-(4-甲基苯氧基)乙氧基]苄叉基}-3-苯基-2-硫代-1,3-噻唑烷-2-酮
独特性
化合物“(5Z)-5-{3-氯-5-甲氧基-4-[2-(4-甲基苯氧基)乙氧基]苄叉基}-3-苯基-2-硫代-1,3-噻唑烷-4-酮”的独特之处在于苄叉基环上同时存在甲氧基和氯取代基。这些取代基可以显著影响化合物的反应性和生物活性,使其区别于其他噻唑烷酮衍生物。
属性
分子式 |
C26H22ClNO4S2 |
|---|---|
分子量 |
512.0 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22ClNO4S2/c1-17-8-10-20(11-9-17)31-12-13-32-24-21(27)14-18(15-22(24)30-2)16-23-25(29)28(26(33)34-23)19-6-4-3-5-7-19/h3-11,14-16H,12-13H2,1-2H3/b23-16- |
InChI 键 |
CKMAZOKXBBXTNG-KQWNVCNZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)OC |
规范 SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663921.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663929.png)



![2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11663951.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11663956.png)
![2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11663967.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)
![N'-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide](/img/structure/B11663982.png)

![ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11663995.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11663997.png)
![N'-{(1E)-[3-(allyloxy)phenyl]methylene}-2-piperidin-1-ylacetohydrazide](/img/structure/B11664001.png)
